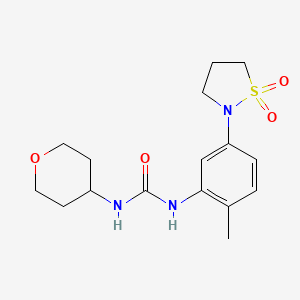
1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C16H23N3O4S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the dioxidoisothiazolidin moiety combined with the tetrahydro-pyran structure suggests a range of pharmacological properties that merit detailed exploration.
Molecular Details
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₈N₂O₄S |
| Molecular Weight | 334.38 g/mol |
| CAS Number | 1203125-29-4 |
Structural Features
The compound features:
- An isothiazolidin ring which is known for its biological activity.
- A tetrahydropyran ring that can enhance lipophilicity and bioavailability.
- A urea functional group which is often associated with various pharmacological activities.
Anticancer Potential
Research indicates that compounds with similar structural motifs to This compound exhibit significant anticancer properties. For instance, derivatives of isothiazolidin have shown effectiveness in inhibiting tumor growth in various cancer cell lines.
Case Study: Isothiazolidin Derivatives
A study published in the Journal of Medicinal Chemistry highlighted that certain isothiazolidin derivatives demonstrated potent cytotoxicity against human colorectal cancer cells (HCT116). The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting that our compound may share these mechanisms due to its structural similarities.
Antimicrobial Activity
Compounds containing dioxidoisothiazolidin groups have also been investigated for their antimicrobial properties. Preliminary studies suggest that such compounds can inhibit bacterial growth, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The urea group in this compound may facilitate interactions with various enzymes, including proteases and kinases. Inhibitors of these enzymes are crucial in cancer therapy and other diseases. Research on related compounds has shown promising results in inhibiting histone deacetylases (HDACs), which are implicated in cancer progression.
Summary of Biological Activities
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(naphthalen-1-ylmethyl)urea | Contains isothiazolidin and urea | Anticancer activity |
| N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide | Dioxidoisothiazolidin group | Antioxidant properties |
| 4-hydroxy-N-(4-methoxyphenyl)benzamide | Simple aromatic amide | Antioxidant properties |
Eigenschaften
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-12-3-4-14(19-7-2-10-24(19,21)22)11-15(12)18-16(20)17-13-5-8-23-9-6-13/h3-4,11,13H,2,5-10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHDJEVMUVTYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














